N-[2-(4-fluorophenyl)ethyl]-4-(propanoylamino)benzamide
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]-4-(propanoylamino)benzamide is an organic compound with the molecular formula C18H19FN2O2 It is characterized by the presence of a fluorophenyl group, an ethyl chain, and a propanoylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-4-(propanoylamino)benzamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-fluorophenylacetic acid with thionyl chloride to form 4-fluorophenylacetyl chloride.
Amidation: The 4-fluorophenylacetyl chloride is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine to form the intermediate N-[2-(4-fluorophenyl)ethyl]-4-aminobenzamide.
Acylation: The final step involves the acylation of the intermediate with propanoyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-4-(propanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-4-(propanoylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-4-(propanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)benzamide
- N-(4-fluorophenyl)-2-bromobenzamide
- 2-amino-N-(1-(4-fluorophenyl)ethyl)benzamide
Uniqueness
N-[2-(4-fluorophenyl)ethyl]-4-(propanoylamino)benzamide is unique due to its specific structural features, such as the combination of a fluorophenyl group with a propanoylamino group attached to a benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H19FN2O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C18H19FN2O2/c1-2-17(22)21-16-9-5-14(6-10-16)18(23)20-12-11-13-3-7-15(19)8-4-13/h3-10H,2,11-12H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
AXGXAOPYQBMRLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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